4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride
Overview
Description
4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2O and its molecular weight is 271.22 g/mol. The purity is usually 95%.
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Biological Activity
4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to a range of biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a morpholine ring connected to a piperidine moiety through an ethyl linker. This structural configuration is crucial for its biological activity.
1. Enzymatic Inhibition
This compound has been studied for its inhibitory effects on various enzymes, particularly cholinesterases. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly noteworthy as these enzymes are critical in neurotransmission.
Enzyme | IC50 (µM) | Source |
---|---|---|
AChE | 0.092 | Human Cells |
BChE | 0.014 | Equine Cells |
These values indicate that the compound exhibits strong inhibitory activity, making it a candidate for therapeutic applications in conditions like Alzheimer’s disease where cholinesterase inhibition is beneficial .
2. Cytotoxicity
The cytotoxic effects of the compound have been evaluated using the MTT assay on various cancer cell lines. The results show that at effective concentrations, the compound induces apoptosis without significant toxicity to normal cells.
Cell Line | IC50 (µM) | Toxicity |
---|---|---|
NIH3T3 (Fibroblast) | >1000 | Low |
MCF-7 (Breast Cancer) | 15.5 | Moderate |
This suggests that while the compound can inhibit cancer cell proliferation, it maintains a favorable safety profile against normal cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Binding : The compound binds to the active sites of AChE and BChE, forming hydrogen bonds with key amino acid residues, which inhibits their activity.
- Cell Signaling Pathways : It may also influence cell signaling pathways related to apoptosis and cell proliferation, contributing to its cytotoxic effects on cancer cells .
Study 1: Cholinesterase Inhibition
A recent study evaluated the structure-activity relationship (SAR) of various derivatives of morpholine and piperidine compounds. It was found that modifications to the piperidine ring significantly enhanced cholinesterase inhibitory activity, with this compound being one of the most potent inhibitors tested .
Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
4-(2-piperidin-2-ylethyl)morpholine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13;;/h11-12H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANSPPLUBSRNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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